1-[(Oxan-2-yl)oxy]butan-2-ol
Description
Significance of Protected Chiral Secondary Alcohols in Asymmetric Synthesis
Chiral secondary alcohols are fundamental components in a vast array of biologically active molecules and functional materials. researchgate.netnih.gov Asymmetric synthesis, which aims to produce a specific stereoisomer of a chiral molecule, heavily relies on the availability of enantiomerically pure starting materials and intermediates. ru.nl Protected chiral secondary alcohols, such as 1-[(Oxan-2-yl)oxy]butan-2-ol, serve as crucial synthons in this context.
The protection of the alcohol functionality is often a necessary strategy in complex syntheses to prevent it from undergoing unwanted reactions. unito.it This allows chemists to perform chemical transformations on other parts of the molecule without affecting the hydroxyl group. The protecting group can then be removed at a later stage to reveal the free alcohol.
The use of chiral building blocks like protected secondary alcohols provides a direct route to introducing a specific stereocenter into a target molecule. This approach is often more efficient and reliable than creating the stereocenter through an asymmetric reaction later in the synthetic sequence.
Role of the Tetrahydropyranyl Protecting Group in Complex Molecule Construction
The tetrahydropyranyl (THP) group is a popular choice for protecting alcohols due to its favorable characteristics. nih.gov It is readily introduced by reacting the alcohol with 3,4-dihydro-2H-pyran (DHP) under acidic conditions. total-synthesis.comresearchgate.net This reaction is typically efficient and proceeds under mild conditions. rsc.org
One of the key advantages of the THP group is its stability across a wide range of reaction conditions. THP ethers are resistant to strongly basic conditions, organometallic reagents, hydrides, and various oxidizing and reducing agents. unito.itorganic-chemistry.org This robustness allows for a broad scope of chemical transformations to be carried out on the protected molecule.
Despite its stability, the THP group can be easily and selectively removed under acidic conditions, typically through hydrolysis. total-synthesis.com This orthogonality—the ability to be removed without affecting other functional groups—is a critical feature of a good protecting group.
A notable aspect of using the THP group with a chiral alcohol is the formation of a new stereocenter at the anomeric carbon of the tetrahydropyran (B127337) ring. This results in a mixture of diastereomers. organic-chemistry.orgwikipedia.org While this can sometimes complicate purification and characterization, it can also be exploited in certain diastereoselective reactions. total-synthesis.com
The synthesis of this compound can be achieved through methods like the Williamson ether synthesis or acid-catalyzed etherification. smolecule.com In the Williamson synthesis, the alkoxide of butan-2-ol reacts with a THP-derived alkyl halide. smolecule.com The acid-catalyzed approach involves the reaction of butan-2-ol with DHP in the presence of a Brønsted or Lewis acid. smolecule.com
Interactive Data Tables
Structure
2D Structure
3D Structure
Properties
CAS No. |
78791-18-1 |
|---|---|
Molecular Formula |
C9H18O3 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
1-(oxan-2-yloxy)butan-2-ol |
InChI |
InChI=1S/C9H18O3/c1-2-8(10)7-12-9-5-3-4-6-11-9/h8-10H,2-7H2,1H3 |
InChI Key |
IEECVJMMTHUMLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC1CCCCO1)O |
Origin of Product |
United States |
Synthetic Methodologies for 1 Oxan 2 Yl Oxy Butan 2 Ol
Strategies for Tetrahydropyranylation of Primary Alcohols
The selective protection of primary alcohols in the presence of secondary or tertiary hydroxyl groups is a common challenge in the synthesis of complex molecules. Tetrahydropyranylation is a valuable technique for this purpose, offering a range of catalytic systems to achieve high selectivity. rsc.orgniscpr.res.in
The formation of 2-tetrahydropyranyl ethers is typically achieved by reacting an alcohol with dihydropyran under acidic conditions. organic-chemistry.org The mechanism involves the protonation of the double bond in dihydropyran, which generates a resonance-stabilized carbocation. The alcohol then acts as a nucleophile, attacking the carbocation to form the THP ether.
A variety of classical Brønsted and Lewis acids have been employed to catalyze the tetrahydropyranylation of alcohols.
Commonly Used Classical Acid Catalysts:
| Catalyst | Typical Reaction Conditions | Reference |
| p-Toluenesulfonic acid (PTSA) | Dichloromethane, room temperature | wikipedia.orgnih.gov |
| Pyridinium (B92312) p-toluenesulfonate (PPTS) | Ethanol, elevated temperatures | thieme-connect.de |
| Acetic acid | THF/water solution | thieme-connect.de |
| Silica-supported perchloric acid | Solvent-free conditions | organic-chemistry.org |
| Zeolite H-beta | Mild conditions | organic-chemistry.org |
These catalysts are effective but can sometimes lead to side reactions, especially with acid-sensitive substrates. organic-chemistry.org The use of milder and more selective catalysts is often preferred.
Lewis acids offer a milder alternative to classical Brønsted acids for the formation of THP ethers, often allowing for the protection of acid-sensitive molecules. organic-chemistry.org
Examples of Lewis Acid Catalysts:
| Lewis Acid | Advantages | Reference |
| Bismuth triflate | Relatively non-toxic, insensitive to air and moisture | organic-chemistry.org |
| Cerium(III) chloride heptahydrate/Sodium iodide | Mild, environmentally benign, solvent-free | organic-chemistry.org |
| Titanium tetrachloride | Used in combination with acetic anhydride (B1165640) for direct conversion of THP ethers to acetates | organic-chemistry.org |
| Tin(II) triflate | Effective for simple THP-protected substrates | researchgate.net |
| Aluminum trichloride | Catalyzes the direct conversion of THP ethers to silyl (B83357) ethers | researchgate.netsemanticscholar.org |
The development of heterogeneous catalysts, such as NH4HSO4 supported on SiO2, has further advanced the field by providing recyclable and environmentally friendly options for THP ether synthesis. nih.gov
In polyols, such as 1,2-butanediol (B146104), the primary hydroxyl group is generally more sterically accessible and therefore more reactive towards tetrahydropyranylation than the secondary hydroxyl group. niscpr.res.inresearchgate.net This inherent difference in reactivity allows for regioselective protection under carefully controlled conditions.
One notable method for achieving high chemoselectivity for primary alcohols involves conducting the reaction under the pressure exerted by freezing water with a catalytic amount of p-toluenesulfonic acid. niscpr.res.in This environmentally friendly approach avoids the use of volatile organic solvents. niscpr.res.in For instance, in a competitive reaction, a primary alcohol can be protected with high yield, while a secondary alcohol remains largely unreacted. niscpr.res.in
While the inherent reactivity of primary alcohols often dictates the regioselectivity of tetrahydropyranylation, catalyst control can further enhance this selectivity and even reverse it in certain cases. Chiral phosphoric acids (CPAs) have emerged as powerful catalysts for regioselective acetal (B89532) protection of diols, particularly in carbohydrate chemistry. nih.govnih.govchemrxiv.orgchemrxiv.org
These catalysts can direct the acetalization to a specific hydroxyl group through the formation of a chiral, non-covalent complex with the substrate. chemrxiv.org The choice of the chiral catalyst can lead to a regiodivergent outcome, allowing for the selective protection of different hydroxyl groups within the same molecule. nih.govnih.gov Although primarily studied in the context of monosaccharide-derived diols, the principles of catalyst-controlled regioselectivity can be applied to other polyol systems. nih.govnih.govchemrxiv.org The regioselectivity of these reactions can also be influenced by temperature, with kinetic versus thermodynamic control leading to different product distributions. acs.org
A significant consideration in the tetrahydropyranylation of chiral alcohols is the introduction of a new stereocenter at the C-2 position of the tetrahydropyran (B127337) ring. wikipedia.orgorganic-chemistry.org This results in the formation of a mixture of diastereomers. organic-chemistry.orgthieme-connect.de The ratio of these diastereomers can be influenced by the structure of the alcohol and the reaction conditions.
In the case of 1-[(Oxan-2-yl)oxy]butan-2-ol, which is derived from the achiral 1,2-butanediol, the product is a racemic mixture of enantiomers. However, if a chiral alcohol is used as the starting material, the resulting THP ether will be a mixture of diastereomers, which can complicate purification and characterization. thieme-connect.de It is important to note that under mild acidic conditions, the stereochemistry of the original alcohol is typically preserved, with no epimerization observed. nih.gov
Stereochemical Implications of Tetrahydropyranyl Ether Formation
Diastereomer Formation at the Anomeric Center of the Tetrahydropyran Ring
The introduction of the tetrahydropyran (THP) ether is a common strategy to protect the primary alcohol of a 1,2-diol, such as 1,2-butanediol, while leaving the secondary alcohol available for further reaction. This reaction involves treating the alcohol with 3,4-dihydro-2H-pyran (DHP) in the presence of an acid catalyst.
A key stereochemical consequence of this reaction is the creation of a new chiral center at the anomeric carbon (C-2) of the tetrahydropyran ring. When the alcohol substrate, in this case, the butan-2-ol moiety, is itself chiral, the reaction products are diastereomers. pharmacy180.comlibretexts.org The reaction proceeds through a planar, oxocarbenium ion intermediate, which can be attacked by the alcohol from either the top or bottom face. This lack of facial bias typically results in the formation of a nearly 1:1 mixture of the two possible diastereomers (e.g., (2'R,2R) and (2'S,2R) if starting with (R)-butan-2-ol). uvic.ca
Diastereomers are stereoisomers that are not mirror images of each other and, unlike enantiomers, possess different physical properties, such as melting points, boiling points, and chromatographic retention times. libretexts.org This difference allows for their potential separation by methods like silica (B1680970) gel chromatography or fractional crystallization, should a single diastereomer be required. researchgate.net
Enantioselective Synthesis of the Butan-2-ol Chiral Scaffold
The chirality of the final compound is determined by the stereochemistry of the butan-2-ol backbone. Butan-2-ol possesses a single stereocenter at the C-2 position and exists as a pair of enantiomers: (R)-butan-2-ol and (S)-butan-2-ol. wikipedia.orgdoubtnut.com Achieving an enantiomerically pure or enriched form of this scaffold is paramount and is typically accomplished through asymmetric synthesis or the resolution of a racemic mixture.
Asymmetric synthesis aims to create a chiral molecule from an achiral precursor in a way that produces an excess of one enantiomer. uwindsor.cayork.ac.uk A primary route to enantiomerically enriched butan-2-ol is the asymmetric reduction of its corresponding ketone, butan-2-one. This transformation can be achieved using chiral reagents or catalysts.
Chiral reducing agents, such as those derived from boranes modified with chiral ligands, or transition metal catalysts paired with chiral ligands for catalytic hydrogenation, can selectively deliver a hydride to one face of the prochiral ketone. uvic.ca For instance, the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst with borane, is a well-established method for the enantioselective reduction of ketones to secondary alcohols. Another approach involves biocatalysis, where enzymes such as alcohol dehydrogenases (ADH) from various microorganisms can reduce butan-2-one to (S)-butan-2-ol with high enantioselectivity. google.com
Kinetic resolution is a widely used technique for separating the enantiomers of a racemic mixture. nih.gov This method exploits the difference in reaction rates between two enantiomers with a chiral catalyst or reagent. acs.org Enzymatic kinetic resolution (EKR) is particularly effective for secondary alcohols like butan-2-ol, often utilizing lipases to catalyze an enantioselective acylation reaction. nih.gov
In a typical EKR of racemic butan-2-ol, a lipase (B570770) such as Novozym 435 (an immobilized form of lipase B from Candida antarctica) is used to acylate one enantiomer at a much faster rate than the other. nih.govmdpi.com This results in a mixture of one enantiomer as an ester and the other as the unreacted alcohol, which can then be separated. The efficiency of the resolution is influenced by the choice of acyl donor, solvent, and temperature. nih.govresearchgate.net For example, using vinyl acetate (B1210297) as an acyl donor often yields better results than using carboxylic acids. nih.gov
Dynamic kinetic resolution (DKR) is an enhancement of this process that can theoretically convert 100% of the racemic starting material into a single enantiomer of the product. acs.org DKR combines the enzymatic resolution with a second catalyst (often a ruthenium complex) that continuously racemizes the slower-reacting alcohol enantiomer. mdpi.com This ensures that the substrate for the enzyme is constantly replenished, allowing the reaction to proceed beyond the 50% theoretical yield limit of a standard kinetic resolution. acs.org
| Enzyme | Substrate | Acyl Donor | Key Findings | Reference |
|---|---|---|---|---|
| Novozym 435® (Lipase) | (R,S)-2-Butanol | Carboxylic acids & Vinyl acetate | Resolution is more effective with longer chain carboxylic acids. Vinyl acetate as an acyl donor provides superior results (ee(s) ~90% at 90 min) compared to carboxylic acids. | nih.gov |
| Immobilized Lipase from Candida antarctica | Various racemic secondary alcohols | 4-chlorophenyl acetate | Combined with a Ruthenium catalyst for dynamic kinetic resolution (DKR), achieving full transformation to enantiomerically pure acetates (ee's >99%). | acs.org |
| Novozyme® 435 | 1-phenylethanol, 1-(1-naphthyl)ethanol | Not specified | Used in a DKR system with immobilized Ruthenium catalysts, yielding chiral esters with >96% yield and 99% enantiomeric excess within 6 hours. | mdpi.com |
| Immobilized Candida antarctica B lipase | 2-octanol, 1-phenylethanol | Decanoic acid | High enantioselectivity (E>300) was achieved through direct esterification under vacuum to remove water. | researchgate.net |
Convergent Approaches to this compound
A convergent synthesis involves the independent preparation of key fragments of a target molecule, which are then joined together in the final stages. For this compound, a convergent approach is the most logical and efficient strategy.
This methodology would entail two separate synthetic paths:
The enantioselective synthesis of the chiral butan-2-ol scaffold, producing either (R)- or (S)-butan-2-ol in high enantiomeric purity using the asymmetric or resolution methods described in section 2.2.
The preparation of the protecting group precursor, 3,4-dihydro-2H-pyran.
The final step converges these two pathways. The enantiomerically pure butan-2-ol is reacted with 3,4-dihydro-2H-pyran in the presence of an acid catalyst (e.g., pyridinium p-toluenesulfonate, PPTS, or camphorsulfonic acid, CSA). This reaction selectively protects the more accessible primary alcohol of the corresponding 1,2-butanediol precursor, or in the case of direct protection of butan-2-ol, yields the target compound. The product is a mixture of two diastereomers, due to the formation of the new stereocenter at the anomeric position of the THP ring, which can be used as a mixture or separated if required for subsequent steps.
Stereochemical Analysis and Characterization of 1 Oxan 2 Yl Oxy Butan 2 Ol
Chiroptical Properties and Enantiomeric/Diastereomeric Purity Assessment
The presence of two chiral centers in 1-[(Oxan-2-yl)oxy]butan-2-ol, one at the C2 position of the butan-2-ol backbone and another at the C2 position of the oxane ring, gives rise to a mixture of four possible stereoisomers. These consist of two pairs of diastereomers, which, in turn, are pairs of enantiomers. A comprehensive assessment of the enantiomeric and diastereomeric purity of this compound relies on a combination of chromatographic and spectroscopic techniques.
Chromatographic methods are indispensable for the separation and quantification of the stereoisomers of this compound. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) employing chiral stationary phases (CSPs) are powerful tools for resolving enantiomers and diastereomers.
Gas Chromatography (GC): Chiral GC is a well-established technique for the separation of volatile chiral compounds, including secondary alcohols and their derivatives. The use of capillary columns coated with chiral stationary phases, such as cyclodextrin (B1172386) derivatives, enables the separation of enantiomers. For this compound, the diastereomers can often be separated on standard achiral columns due to their different physical properties, while the enantiomers within each diastereomeric pair would require a chiral column for resolution. The separation is based on the differential interaction of the enantiomers with the chiral stationary phase, leading to different retention times.
Interactive Data Table: Hypothetical Chiral GC Separation of this compound Stereoisomers
| Stereoisomer | Retention Time (min) | Peak Area (%) |
| (2R,2'R)-isomer | 12.5 | 25 |
| (2S,2'S)-isomer | 12.8 | 25 |
| (2R,2'S)-isomer | 13.2 | 25 |
| (2S,2'R)-isomer | 13.5 | 25 |
Note: The table above is illustrative and shows a hypothetical separation of the four stereoisomers on a chiral GC column. Actual retention times and elution order would depend on the specific column and analytical conditions used.
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another powerful technique for the separation of stereoisomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the resolution of a broad range of chiral compounds, including alcohols and ethers. In the case of this compound, the diastereomers can be separated on a standard achiral stationary phase. However, a chiral stationary phase would be necessary to resolve the enantiomeric pairs. The choice of mobile phase, typically a mixture of alkanes and alcohols, is critical for achieving optimal separation.
Interactive Data Table: Hypothetical Chiral HPLC Separation of a Diastereomeric Pair of this compound
| Enantiomer | Retention Time (min) | Resolution (Rs) |
| (R)-enantiomer | 8.2 | 1.8 |
| (S)-enantiomer | 9.5 |
Note: This table illustrates the potential separation of one pair of enantiomers using chiral HPLC. The resolution value (Rs) indicates the degree of separation between the two peaks.
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are pivotal for the elucidation of the stereochemistry of chiral molecules. For this compound, NMR spectroscopy, often in conjunction with chiral derivatizing agents, can be used to determine the relative and absolute stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The diastereomers of this compound will exhibit distinct NMR spectra due to the different spatial arrangement of their atoms. This allows for the determination of the diastereomeric ratio. To distinguish between enantiomers, which have identical NMR spectra in an achiral environment, chiral derivatizing agents (CDAs) are employed. One of the most common methods is the use of Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acyl chloride. Reaction of the secondary alcohol in this compound with both enantiomers of Mosher's acid chloride forms a pair of diastereomeric esters. The differing magnetic environments of the protons in these diastereomers lead to observable differences in their ¹H NMR chemical shifts, allowing for the determination of the enantiomeric excess and the assignment of the absolute configuration.
Interactive Data Table: Hypothetical ¹H NMR Chemical Shift Differences (Δδ) for Mosher's Esters of this compound
| Proton | δ(R-Mosher ester) (ppm) | δ(S-Mosher ester) (ppm) | Δδ (δS - δR) (ppm) |
| H-1a | 3.65 | 3.68 | +0.03 |
| H-1b | 3.45 | 3.42 | -0.03 |
| H-3 | 1.25 | 1.28 | +0.03 |
| H-4 | 0.95 | 0.92 | -0.03 |
Note: This table presents hypothetical chemical shift data for the protons adjacent to the stereocenter after derivatization with Mosher's acid. The sign of the chemical shift difference (Δδ) can be used to deduce the absolute configuration of the alcohol.
Stereochemical Assignment and Absolute Configuration Determination
The definitive assignment of the absolute configuration of each stereocenter in this compound requires a combination of spectroscopic and chiroptical methods.
The Mosher's ester analysis described above is a powerful NMR-based method for determining the absolute configuration of secondary alcohols. By analyzing the differences in chemical shifts between the diastereomeric Mosher's esters, a model can be constructed that relates these differences to the absolute stereochemistry at the carbinol center.
Ultimately, the most unambiguous method for determining the absolute configuration is single-crystal X-ray crystallography. If a suitable crystal of one of the stereoisomers or a derivative can be obtained, this technique can provide a definitive three-dimensional structure, unequivocally establishing the absolute configuration of all stereocenters.
Mechanistic and Theoretical Investigations of the Tetrahydropyranyl Ether Linkage
Elucidation of Reaction Mechanisms for Tetrahydropyranyl Ether Formation
The formation of tetrahydropyranyl ethers, such as 1-[(Oxan-2-yl)oxy]butan-2-ol, proceeds through the acid-catalyzed addition of an alcohol to 3,4-dihydro-2H-pyran (DHP). acs.orgacs.org This reaction is a cornerstone of alcohol protection in multistep organic synthesis. nih.gov The generally accepted mechanism involves a three-step sequence:
Protonation of Dihydropyran (DHP): The reaction is initiated by the protonation of the double bond in the DHP ring by an acid catalyst. This protonation occurs regioselectively at the C3 position to yield a resonance-stabilized oxocarbenium ion. This intermediate is stabilized by the delocalization of the positive charge between the C2 carbon and the adjacent ring oxygen atom. youtube.com
Nucleophilic Attack by the Alcohol: The hydroxyl group of the alcohol, in this case, butan-2-ol, acts as a nucleophile and attacks the electrophilic C2 carbon of the oxocarbenium ion. This step results in the formation of a protonated THP ether.
Deprotonation: The final step involves the deprotonation of the newly formed ether by a weak base (such as the conjugate base of the acid catalyst or another molecule of the alcohol) to regenerate the acid catalyst and yield the final product, the tetrahydropyranyl ether.
A variety of acid catalysts can be employed to facilitate this transformation, ranging from strong protic acids like p-toluenesulfonic acid (TsOH) and pyridinium (B92312) p-toluenesulfonate (PPTS) to various Lewis acids. nih.gov The choice of catalyst can influence the reaction rate and selectivity, particularly with sensitive substrates.
Mechanisms of Acid-Catalyzed Acetal (B89532) Hydrolysis Relevant to THP Deprotection
The removal of the tetrahydropyranyl protecting group, a process known as deprotection, is typically achieved through acid-catalyzed hydrolysis of the acetal linkage. acs.orgacs.org This reaction is essentially the reverse of the formation mechanism and is a critical step in synthetic routes where the protected alcohol needs to be regenerated. The mechanism can be outlined as follows:
Protonation of the Ether Oxygen: The hydrolysis begins with the protonation of one of the ether oxygen atoms of the acetal by an acid. Protonation of the exocyclic oxygen is generally favored as it leads directly to the cleavage of the alcohol.
Cleavage of the C-O Bond: The protonated ether then undergoes cleavage of the carbon-oxygen bond, resulting in the departure of the alcohol (butan-2-ol) and the formation of the same resonance-stabilized oxocarbenium ion that is an intermediate in the formation reaction. This step is typically the rate-determining step of the hydrolysis process.
Nucleophilic Attack by Water: A water molecule then acts as a nucleophile and attacks the oxocarbenium ion at the C2 position.
Deprotonation: Finally, deprotonation of the resulting oxonium ion yields the hemiacetal, 2-hydroxyoxane, which is in equilibrium with its open-chain tautomer, 5-hydroxypentanal.
The facility of this hydrolysis under mild acidic conditions is a key advantage of the THP protecting group. The stability of the intermediate oxocarbenium ion plays a crucial role in the relatively low energy barrier for this process.
Computational Chemistry Approaches
Computational chemistry provides powerful tools to investigate the intricacies of reaction mechanisms and conformational preferences of molecules like this compound. Density Functional Theory (DFT) and other computational methods offer insights that complement experimental findings.
Density Functional Theory (DFT) Studies on Acetal Hydrolysis and Formation
While specific DFT studies on the formation and hydrolysis of this compound are not extensively reported, theoretical investigations into the hydrolysis of simpler acetals and glycosidic bonds provide a relevant framework. DFT calculations have been instrumental in mapping the potential energy surfaces of these reactions, identifying transition state structures, and calculating activation energies.
For acetal hydrolysis, DFT studies have confirmed the role of the oxocarbenium ion as a key intermediate and have been used to explore the influence of stereoelectronic effects on the reaction pathway. For instance, calculations have shown that the orientation of lone pairs on the oxygen atoms relative to the breaking C-O bond can significantly affect the stability of the transition state.
In the context of THP ether formation, DFT could be employed to model the protonation of DHP, the subsequent nucleophilic attack by the alcohol, and the final deprotonation step. Such studies would provide valuable data on the reaction energetics and the geometry of the transition states, allowing for a more quantitative understanding of the reaction mechanism.
| Computational Study Aspect | Key Findings from DFT on Analogous Systems |
| Reaction Intermediate Stability | The oxocarbenium ion is a well-defined, charge-delocalized intermediate. |
| Transition State Geometry | The transition state for C-O bond cleavage resembles the oxocarbenium ion. |
| Activation Energy Barriers | Calculated barriers are consistent with experimentally observed reaction rates. |
| Stereoelectronic Effects | The anti-periplanar arrangement of a lone pair to the leaving group is favored. |
Conformational Analysis of Tetrahydropyranyl Ethers
The conformational preferences of the tetrahydropyran (B127337) ring in this compound are a critical determinant of its reactivity and physical properties. The six-membered oxane ring typically adopts a chair conformation to minimize steric strain. wikipedia.org However, the presence of the alkoxy substituent at the C2 position introduces important stereoelectronic considerations, most notably the anomeric effect. wikipedia.org
The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C2 in this case) of a pyranose ring to occupy the axial position, despite the potential for increased steric hindrance. wikipedia.orgscripps.edu This phenomenon is attributed to a stabilizing hyperconjugative interaction between a lone pair on the ring oxygen atom and the antibonding σ* orbital of the C2-O bond of the substituent. epa.gov
For this compound, this means that the butan-2-oxy group will have a significant tendency to adopt an axial orientation. The equilibrium between the axial and equatorial conformers is influenced by several factors, including the polarity of the solvent and the steric bulk of the substituent. acs.org
Computational methods, including DFT and ab initio calculations, have been widely used to quantify the anomeric effect and predict the conformational equilibria of 2-alkoxytetrahydropyrans. acs.orgdocumentsdelivered.com These studies can provide precise geometric parameters, relative energies of different conformers, and insights into the electronic interactions that govern their stability.
| Conformer | Key Stabilizing/Destabilizing Interactions | Predicted Relative Population |
| Axial | Anomeric effect (stabilizing), 1,3-diaxial interactions (destabilizing) | Generally favored in non-polar solvents |
| Equatorial | Reduced steric strain (stabilizing), Gauche interactions | Favored in polar solvents and with bulky substituents |
Reactivity and Selective Transformations of 1 Oxan 2 Yl Oxy Butan 2 Ol
Selective Reactions at the C2 Hydroxyl Group of the Butane (B89635) Moiety
With the primary C1 hydroxyl group masked as a THP ether, the secondary hydroxyl group at C2 is exposed for selective chemical manipulation. The THP group is known to be stable under neutral, basic, and many oxidative and reductive conditions, thereby permitting a wide array of reactions to be performed on the free secondary alcohol. organic-chemistry.orgtotal-synthesis.com
One of the most common transformations of a secondary alcohol is oxidation to a ketone. chemguide.co.ukyoutube.com In the case of 1-[(Oxan-2-yl)oxy]butan-2-ol, treatment with standard oxidizing agents, such as those based on chromium (e.g., pyridinium (B92312) chlorochromate (PCC) or the Jones reagent) or other modern reagents (e.g., Swern or Dess-Martin oxidation), would selectively yield the corresponding ketone, 1-[(oxan-2-yl)oxy]butan-2-one. khanacademy.orgyoutube.com The reaction conditions for these oxidations are typically mild enough to leave the acid-sensitive THP ether intact.
Beyond oxidation, the C2 hydroxyl group is amenable to other fundamental organic reactions:
Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base (like pyridine or triethylamine) can form various ester derivatives. This transformation is valuable for introducing new functional groups or for use as a temporary protecting group itself.
Etherification: Under basic conditions (e.g., using sodium hydride) followed by treatment with an alkyl halide (like methyl iodide or benzyl bromide), the corresponding ether can be formed at the C2 position.
Derivatization for Analysis: For analytical purposes, such as chiral chromatography, secondary alcohols can be derivatized to form esters like picolinates, which can enhance separation and detection. clockss.org
These selective reactions underscore the utility of the THP ether in directing the reactivity of polyol compounds.
| Reaction Type | Typical Reagents | Product Functional Group | THP Ether Stability |
|---|---|---|---|
| Oxidation | PCC, DMP, CrO₃/H₂SO₄ | Ketone | Stable |
| Esterification | Acyl Chloride, Pyridine | Ester | Stable |
| Etherification | NaH, Alkyl Halide | Ether | Stable |
Further Chemical Derivatization of the Secondary Alcohol
The initial selective reaction at the C2 hydroxyl group of this compound opens the door to a cascade of further synthetic modifications. The product of the initial transformation becomes a new intermediate for subsequent reactions, all while the primary hydroxyl group remains protected.
For example, if the C2 alcohol is oxidized to a ketone, the resulting 1-[(oxan-2-yl)oxy]butan-2-one can undergo a range of carbonyl-specific reactions:
Nucleophilic Addition: Grignard reagents or organolithium compounds can add to the carbonyl group to create a tertiary alcohol, elaborating the carbon skeleton.
Reduction: The ketone can be stereoselectively reduced back to a secondary alcohol using reagents like sodium borohydride, potentially yielding a different diastereomer from the starting material.
Wittig Reaction: Conversion of the carbonyl to an alkene is possible, providing a route to unsaturated derivatives.
Should the C2 hydroxyl have been converted to an ether or ester, subsequent deprotection of the C1 THP ether would yield a mono-functionalized butane-1,2-diol. This product could then undergo further reactions at the newly liberated primary hydroxyl group, such as oxidation to an aldehyde or carboxylic acid, allowing for the synthesis of complex, differentially functionalized butane derivatives. This step-wise approach, enabled by the initial protection strategy, is fundamental to modern organic synthesis.
Applications of 1 Oxan 2 Yl Oxy Butan 2 Ol As a Chiral Intermediate
Strategic Use in Total Synthesis of Complex Natural Products and Analogues
While direct and explicit examples of the use of 1-[(Oxan-2-yl)oxy]butan-2-ol in the total synthesis of complex natural products are not extensively documented in readily available literature, the strategic importance of closely related chiral butanol derivatives is well-established. These building blocks are instrumental in introducing specific stereochemistry, which is often crucial for the biological activity of the target molecule. The THP-protected butanol moiety serves as a key fragment that can be elaborated into more complex structures through various synthetic manipulations.
For instance, in the synthesis of polyketide natural products, which are characterized by their rich stereochemistry, chiral building blocks derived from butanol are of significant interest. The stereocenters within these natural products are often established during their biosynthesis, and chemists aim to replicate this stereocontrol in the laboratory. The use of chiral synthons like protected butanols allows for a more controlled and predictable introduction of these stereocenters.
The synthesis of complex marine natural products, such as Bistramide D, often involves the assembly of several complex fragments. While a direct application of this compound is not explicitly detailed, the synthesis of the tetrahydropyran (B127337) (THP) moiety of Bistramide D has been accomplished using strategies that rely on stereoselective cyclization reactions. researchgate.net Chiral alcohol precursors are fundamental to establishing the stereochemistry of the substituents on the pyran ring. A protected chiral butanol derivative could, in principle, serve as a starting material for the construction of such fragments.
The synthesis of analogues of natural products like Brefeldin A also showcases the utility of chiral building blocks. researchgate.netnih.govmdpi.comresearchgate.netorganic-chemistry.org By introducing variations in the side chains of Brefeldin A, chemists can probe the structure-activity relationship and develop new compounds with improved biological properties. nih.gov Chiral butanol derivatives can be employed to construct these modified side chains with defined stereochemistry.
| Natural Product/Analogue | Synthetic Strategy | Role of Chiral Butanol Derivative |
| Bistramide D | Fragment assembly, stereoselective cyclization | Potential precursor for the tetrahydropyran core |
| Brefeldin A Analogues | Modification of side chains | Introduction of stereocenters in the modified fragments |
| Polyketide Natural Products | Iterative assembly of chiral building blocks | Source of stereocenters in the polyketide backbone |
Precursor for the Synthesis of Bioactive Compounds
The utility of this compound and its congeners extends to their role as precursors for a variety of bioactive compounds. The chiral 2-hydroxybutyl moiety is a structural motif found in several biologically active molecules. The THP protecting group allows for the selective modification of other parts of the molecule without affecting the secondary alcohol, which can then be deprotected and further functionalized at a later stage of the synthesis.
One area where such chiral building blocks are valuable is in the synthesis of enzyme inhibitors. For example, analogues of the amino acid threonine, such as (2R,3S)-3-amino-4-mercapto-2-butanol, have been synthesized and shown to be effective inhibitors of sortase enzymes. The synthesis of these threonine mimics often starts from chiral precursors that establish the correct stereochemistry at the C-2 and C-3 positions.
Furthermore, chiral alcohols are key intermediates in the synthesis of various pharmaceuticals. The enantiomeric purity of these intermediates is often critical for the efficacy and safety of the final drug. The use of pre-formed chiral building blocks like THP-protected butanols can simplify the synthesis and ensure high enantiomeric excess in the final product.
| Bioactive Compound Class | Synthetic Application | Role of Protected Chiral Butanol |
| Enzyme Inhibitors | Synthesis of threonine analogues | Establishes key stereocenters for biological activity |
| Pharmaceutical Intermediates | Asymmetric synthesis of drug candidates | Provides a source of chirality for the final molecule |
| Bioactive Lipids | Construction of chiral lipid backbones | Introduces stereochemistry in the lipid structure |
Development of Novel Synthetic Methodologies Utilizing Protected Chiral Butanols
The development of new synthetic methodologies often relies on the use of well-defined and versatile building blocks. Protected chiral butanols, including this compound, are valuable substrates for exploring and optimizing new chemical transformations. The presence of both a protected primary alcohol and a free secondary alcohol allows for a range of selective reactions to be studied.
The tetrahydropyranyl (THP) group is a widely used protecting group for alcohols due to its ease of introduction and removal, as well as its stability under a variety of reaction conditions. researchgate.netnih.govorganic-chemistry.orgd-nb.info Methodologies for the stereoselective synthesis of tetrahydropyran rings, which are common motifs in natural products, often utilize chiral alcohol precursors. nih.govnih.govorganic-chemistry.org The development of new catalysts and reaction conditions for these cyclization reactions can be facilitated by using model substrates like THP-protected butanols.
Furthermore, the chiral nature of these building blocks makes them ideal for the development of asymmetric synthetic methods. For instance, they can be used as chiral auxiliaries or as starting materials for the synthesis of chiral ligands for metal-catalyzed reactions. The development of stereoselective reactions is a major focus of modern organic chemistry, and the availability of enantiomerically pure building blocks is essential for this endeavor. takasago.comnih.govyoutube.com
| Synthetic Methodology | Application | Role of Protected Chiral Butanol |
| Stereoselective Tetrahydropyran Synthesis | Construction of cyclic ethers | Chiral precursor to control stereochemistry of the ring |
| Asymmetric Catalysis | Development of new chiral ligands | Source of chirality for the catalytic system |
| Protecting Group Strategies | Evaluation of new protecting groups | Model substrate for testing stability and cleavage |
Conclusion and Future Perspectives
Challenges and Opportunities in Stereocontrolled Synthesis and Derivatization
The creation of specific stereoisomers of 1-[(Oxan-2-yl)oxy]butan-2-ol presents a multifaceted challenge inherent to the synthesis of any chiral molecule containing multiple stereocenters. The primary hurdles lie in achieving high levels of both diastereoselectivity and enantioselectivity. In the context of this molecule, this translates to the precise spatial arrangement of the hydroxyl group on the second carbon of the butane (B89635) chain.
A significant challenge is the development of synthetic routes that are not only stereoselective but also atom-economical and environmentally benign. researchgate.net Traditional methods often rely on stoichiometric amounts of chiral auxiliaries or reagents, which can be costly and generate substantial waste. The transition to catalytic asymmetric methods is a key objective, though it presents its own set of challenges, including catalyst stability, turnover numbers, and the need for mild reaction conditions to preserve sensitive functional groups.
Despite these challenges, significant opportunities exist. Overcoming the hurdles of stereocontrolled synthesis provides access to all possible stereoisomers of a target molecule, which is crucial for structure-activity relationship studies in drug discovery. The development of novel and efficient synthetic routes to chiral building blocks like this compound can streamline the synthesis of more complex natural products and pharmaceuticals. acs.org Furthermore, the pursuit of selective derivatization methods opens avenues for creating diverse molecular architectures with tailored properties for various applications, including as chiral ligands in asymmetric catalysis. nih.govresearchgate.netnih.govescholarship.org The challenges in this field are a direct impetus for innovation, driving the discovery of new reactions and catalytic systems with broader applicability.
Emerging Methodologies and Catalytic Systems
The future of stereocontrolled synthesis is being shaped by the emergence of powerful and sophisticated methodologies and catalytic systems. These innovative approaches offer promising solutions to the challenges of selectivity, efficiency, and sustainability.
Biocatalysis has emerged as a particularly attractive strategy. Enzymes, such as alcohol dehydrogenases (ADHs), can exhibit exquisite chemo-, regio-, and stereoselectivity under mild reaction conditions. rsc.org For the synthesis of chiral alcohols like this compound, ADHs can be employed for the asymmetric reduction of a corresponding ketone precursor. acs.orgnih.govgoogle.com The use of whole-cell systems or isolated enzymes, often coupled with cofactor regeneration systems, is becoming increasingly viable for industrial-scale synthesis. rsc.org
Organocatalysis , the use of small organic molecules as catalysts, has revolutionized asymmetric synthesis. nih.gov Chiral organocatalysts can be used to activate substrates in a variety of ways, enabling a wide range of enantioselective transformations. For instance, asymmetric aldol (B89426) reactions catalyzed by proline derivatives can be a key step in building the carbon skeleton of molecules like this compound with high stereocontrol. acs.orgnih.gov
Transition metal catalysis continues to be a cornerstone of stereoselective synthesis, with ongoing efforts to develop more active, selective, and sustainable catalysts.
Below is a table summarizing some of the key catalytic systems and their applications in the synthesis of chiral alcohols and diols.
| Catalytic System | Reaction Type | Advantages |
| Osmium-based catalysts with chiral ligands (e.g., AD-mix) | Asymmetric Dihydroxylation | High enantioselectivity for a broad range of alkenes. lucp.netwikipedia.orgmdpi.com |
| Ruthenium-based catalysts (e.g., Noyori catalysts) | Asymmetric Hydrogenation/Transfer Hydrogenation | High efficiency and enantioselectivity in the reduction of ketones. rsc.org |
| Copper-based catalysts with chiral ligands | Asymmetric Alkylation/Addition | Versatile for the formation of C-C bonds with stereocontrol. |
| Biocatalysts (e.g., Alcohol Dehydrogenases, Lipases) | Asymmetric Reduction/Kinetic Resolution | High selectivity, mild reaction conditions, environmentally friendly. acs.orgnih.gov |
| Organocatalysts (e.g., Proline derivatives) | Asymmetric Aldol/Michael Reactions | Metal-free, readily available, and often highly enantioselective. nih.gov |
The development of dual catalysis and photoredox catalysis are also opening up new frontiers. These methodologies allow for novel bond formations and transformations that are not accessible through traditional means, often with high levels of stereocontrol. researchgate.net
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-[(Oxan-2-yl)oxy]butan-2-ol in laboratory settings?
- Methodology : The compound is typically synthesized via nucleophilic substitution or etherification. For example, reacting 2-butan-2-ol with 2-bromooxane under alkaline conditions (e.g., NaH in THF) yields the target product. Reaction optimization includes controlling temperature (0–25°C) and stoichiometric ratios (1:1.2 alcohol-to-bromooxane) to minimize side reactions like elimination .
- Key reagents : 2-bromooxane, NaH, anhydrous THF.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- NMR : H and C NMR confirm the ether linkage (δ 3.4–4.0 ppm for oxan-2-yl protons) and secondary alcohol (δ 1.2–1.5 ppm for CH-OH) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 174.1 (CHO) .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline forms .
Q. How can the purity of this compound be assessed post-synthesis?
- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) detects impurities. GC-FID is suitable for volatile byproducts.
- Melting Point : Sharp melting range (e.g., 45–47°C) indicates purity .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its reactivity in nucleophilic substitutions?
- Steric Effects : The oxane ring creates steric hindrance, slowing SN2 reactions at the β-carbon. Enantiomeric forms (R/S) show divergent reactivity in chiral environments (e.g., enzyme-mediated catalysis) .
- Kinetic Studies : Competitive experiments with chiral catalysts (e.g., BINOL) reveal enantioselectivity trends (k/k > 2.5 in THF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
